

Application Notes and Protocols: Williamson Ether Synthesis of Allyl Phenethyl Ether

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Compound of Interest		
Compound Name:	Allyl phenethyl ether	
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Abstract

This document provides a detailed protocol for the synthesis of **allyl phenethyl ether** via the Williamson ether synthesis. This method is a cornerstone of organic synthesis for the preparation of unsymmetrical ethers. The protocol herein describes the reaction of phenethyl alcohol with allyl bromide in the presence of a base. While specific quantitative data for **allyl phenethyl ether** is not widely available in public literature, this document presents a representative protocol and expected data based on analogous Williamson ether syntheses.

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. The alkoxide is typically generated in situ by deprotonating an alcohol with a suitable base. Key factors influencing the success of the synthesis include the choice of base, solvent, and the nature of the alkyl halide, which should ideally be primary to minimize competing elimination reactions.[1][2]

Allyl ethers, such as **allyl phenethyl ether**, are valuable intermediates in organic synthesis, finding applications in the development of new chemical entities and functional materials. The



allyl group can serve as a protecting group for alcohols and can also participate in various subsequent chemical transformations.

Reaction Scheme Representative Quantitative Data

As specific experimental data for the synthesis of **allyl phenethyl ether** is not readily available, the following table summarizes representative data based on typical Williamson ether syntheses of similar compounds.



Parameter	Value	Notes
Reactants		
Phenethyl Alcohol	1.0 eq	Starting material
Allyl Bromide	1.2 eq	Alkylating agent
Sodium Hydride (60% dispersion in mineral oil)	1.2 eq	Base
Tetrahydrofuran (THF)	Anhydrous	Solvent
Reaction Conditions		
Temperature	Room Temperature to 40 °C	
Reaction Time	4-12 hours	Monitored by TLC
Product		
Allyl Phenethyl Ether	CAS: 14289-65-7[3]	
Molecular Formula	C11H14O	_
Molecular Weight	162.23 g/mol	_
Boiling Point	219-220 °C (estimated)	_
Flash Point	86.11 °C (187.00 °F)[3]	_
Yield		_
Theoretical Yield	Calculated based on limiting reagent	
Representative Crude Yield	70-90%	Typical for Williamson ether synthesis[1]
Representative Purified Yield	60-80%	After column chromatography
Characterization (Representative)	Note: Specific spectra for allyl phenethyl ether are not available. The following are expected characteristic peaks.	



¹ H NMR (CDCl ₃ , 400 MHz), δ (ppm)	Phenyl protons (5H, m), -O- CH ₂ - (allyl, 2H, d), -CH=CH ₂ (1H, m), =CH ₂ (2H, m), -O- CH ₂ - (phenethyl, 2H, t), -CH ₂ - Ph (2H, t)
IR (neat), ν (cm ⁻¹)	~3070 (C-H, sp²), ~2930 (C-H, sp³), ~1645 (C=C), ~1100 (C-O ether)
Mass Spectrum (EI), m/z	M ⁺ at 162, characteristic fragments

Experimental Protocol

This protocol is a representative procedure for the synthesis of **allyl phenethyl ether** based on established Williamson ether synthesis methodologies.[4]

Materials:

- Phenethyl alcohol
- Allyl bromide
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Hexanes
- · Ethyl acetate
- Silica gel for column chromatography



Equipment:

- Round-bottom flask
- · Magnetic stirrer and stir bar
- Septa
- Syringes and needles
- Reflux condenser (optional, depending on reaction temperature)
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- TLC plates and developing chamber

Procedure:

- Reaction Setup:
 - To a dry round-bottom flask under an inert atmosphere, add phenethyl alcohol (1.0 eq).
 - o Dissolve the alcohol in anhydrous THF.
- Formation of the Alkoxide:
 - Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).
 Caution: Hydrogen gas is evolved. Ensure proper ventilation.
 - Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium phenethoxide.
- Addition of Allyl Bromide:



- Slowly add allyl bromide (1.2 eq) to the reaction mixture via syringe.
- The reaction may be exothermic. Maintain the temperature with a water bath if necessary.

· Reaction Monitoring:

- Stir the reaction mixture at room temperature or gently heat to 40 °C.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (phenethyl alcohol) is consumed (typically 4-12 hours).

Work-up:

- Cool the reaction mixture to 0 °C.
- Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution to decompose any unreacted NaH.
- Add water and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water, then with brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Purification:

- Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude **allyl phenethyl ether** by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Characterization:

Collect the fractions containing the pure product (as determined by TLC).



- Concentrate the pure fractions under reduced pressure to yield allyl phenethyl ether as a colorless to pale yellow liquid.
- Characterize the final product by ¹H NMR, IR spectroscopy, and mass spectrometry.

Experimental Workflow

Caption: Experimental workflow for the Williamson ether synthesis of allyl phenethyl ether.

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